molecular formula C11H14O2Se B14336993 Propanoic acid, 3-(phenylseleno)-, ethyl ester CAS No. 109179-39-7

Propanoic acid, 3-(phenylseleno)-, ethyl ester

Cat. No.: B14336993
CAS No.: 109179-39-7
M. Wt: 257.20 g/mol
InChI Key: TYKJLCIFAXHSEK-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a propanoic acid backbone with a phenylseleno group attached to the third carbon and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(phenylseleno)-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst, and the ester is continuously removed to shift the equilibrium towards the product side. This method ensures higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.

    Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.

    Reduction: Typically involves LiAlH4 in an anhydrous solvent like ether.

Major Products

    Hydrolysis: Propanoic acid and ethanol.

    Reduction: Propanol and ethanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Propanoic acid, 3-(phenylseleno)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavors due to its ester functional group.

Mechanism of Action

The mechanism by which propanoic acid, 3-(phenylseleno)-, ethyl ester exerts its effects involves interactions with various molecular targets. The phenylseleno group can participate in redox reactions, potentially influencing oxidative stress pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities not found in similar esters.

Properties

CAS No.

109179-39-7

Molecular Formula

C11H14O2Se

Molecular Weight

257.20 g/mol

IUPAC Name

ethyl 3-phenylselanylpropanoate

InChI

InChI=1S/C11H14O2Se/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

TYKJLCIFAXHSEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[Se]C1=CC=CC=C1

Origin of Product

United States

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